2-(3-Chloro-4-fluorophenyl)-2-methylpropanal
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Overview
Description
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal is an organic compound that features both chlorine and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanal typically involves the introduction of the 3-chloro-4-fluorophenyl group onto a suitable aldehyde precursor. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(3-Chloro-4-fluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Chloro-4-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-methylpropanal depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity.
Fluorinated Pyridines: Used in the synthesis of herbicides and insecticides.
Uniqueness
2-(3-Chloro-4-fluorophenyl)-2-methylpropanal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10ClFO/c1-10(2,6-13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3 |
InChI Key |
GSTQUVPCNUZZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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